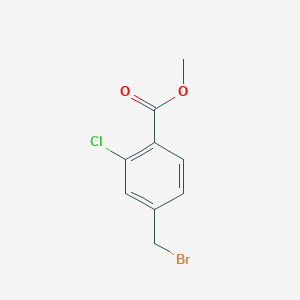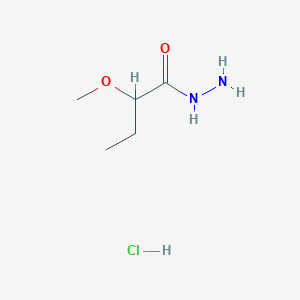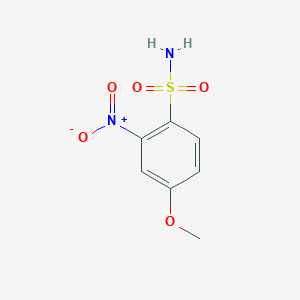
Methyl 4-(bromomethyl)-2-chlorobenzoate
概要
説明
Methyl 4-(bromomethyl)-2-chlorobenzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a bromomethyl group and a chlorine atom attached to a benzoate ester. This compound is often used as an intermediate in organic synthesis due to its reactivity and functional groups.
作用機序
Target of Action
Methyl 4-(bromomethyl)-2-chlorobenzoate is a chemical compound that is often used as an intermediate in the synthesis of other compounds . The primary targets of this compound are typically other organic molecules in a chemical reaction .
Mode of Action
The compound is known to participate in Suzuki–Miyaura cross-coupling reactions . In these reactions, the bromomethyl group on the compound can act as an electrophile, reacting with organoboron reagents in the presence of a palladium catalyst . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
While the specific biochemical pathways affected by this compound may vary depending on the context, it’s primarily used in the synthesis of other compounds rather than in biological systems . Its role in suzuki–miyaura cross-coupling reactions is well-documented . These reactions are widely used in organic chemistry for the formation of carbon-carbon bonds .
Pharmacokinetics
It’s primarily used in a laboratory or industrial setting for the synthesis of other compounds .
Result of Action
The primary result of the action of this compound is the formation of a new compound through a Suzuki–Miyaura cross-coupling reaction . The exact molecular and cellular effects would depend on the specific compounds being synthesized .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(bromomethyl)-2-chlorobenzoate typically involves the bromination of methyl 4-methyl-2-chlorobenzoate. The reaction is carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions usually include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved safety. The use of automated systems ensures consistent product quality and higher yields.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding methyl 4-methyl-2-chlorobenzoate using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the methyl group can lead to the formation of carboxylic acids or aldehydes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Reduction: Methyl 4-methyl-2-chlorobenzoate.
Oxidation: 4-(bromomethyl)-2-chlorobenzoic acid or 4-(bromomethyl)-2-chlorobenzaldehyde.
科学的研究の応用
Methyl 4-(bromomethyl)-2-chlorobenzoate is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
類似化合物との比較
- Methyl 4-(bromomethyl)benzoate
- Methyl 4-(chloromethyl)-2-chlorobenzoate
- Methyl 4-(bromomethyl)-3-chlorobenzoate
Comparison: Methyl 4-(bromomethyl)-2-chlorobenzoate is unique due to the presence of both bromine and chlorine atoms on the benzoate ring, which imparts distinct reactivity patterns. Compared to Methyl 4-(bromomethyl)benzoate, the additional chlorine atom in this compound can influence the electronic properties and steric hindrance, affecting its reactivity and the types of reactions it can undergo.
特性
IUPAC Name |
methyl 4-(bromomethyl)-2-chlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-13-9(12)7-3-2-6(5-10)4-8(7)11/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEMXFQDNNYNGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)CBr)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143572-60-5 | |
| Record name | methyl 4-(bromomethyl)-2-chlorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3022560.png)










